molecular formula C12H12N2O2 B14156493 3-Amino-4-(2-furoylamino)toluene CAS No. 79324-94-0

3-Amino-4-(2-furoylamino)toluene

Cat. No.: B14156493
CAS No.: 79324-94-0
M. Wt: 216.24 g/mol
InChI Key: VQDYLHLZQFVFAQ-UHFFFAOYSA-N
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Description

3-Amino-4-(2-furoylamino)toluene is an organic compound with the molecular formula C12H12N2O2 It is a derivative of toluene, where the amino group is substituted at the 3rd position and the furoylamino group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-furoylamino)toluene typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to form 3-aminotoluene.

    Acylation: 3-aminotoluene is then acylated with 2-furoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-furoylamino)toluene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The furoylamino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-Amino-4-(2-furoylamino)toluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-furoylamino)toluene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furoylamino group can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2-furoylamino)benzoic acid
  • 3-Amino-4-(2-furoylamino)phenol
  • 3-Amino-4-(2-furoylamino)aniline

Uniqueness

3-Amino-4-(2-furoylamino)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and furoylamino groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

79324-94-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(2-amino-4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-8-4-5-10(9(13)7-8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)

InChI Key

VQDYLHLZQFVFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)N

Origin of Product

United States

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